molecular formula C21H22N2O7 B11159515 Dimethyl 2-({[1-(furan-2-ylcarbonyl)piperidin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate

Dimethyl 2-({[1-(furan-2-ylcarbonyl)piperidin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate

Cat. No.: B11159515
M. Wt: 414.4 g/mol
InChI Key: KCKRKUMPQYZPKF-UHFFFAOYSA-N
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Description

1,4-DIMETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZENE-1,4-DICARBOXYLATE is a complex organic compound that features a benzene ring substituted with dimethyl groups and a piperidine ring attached to a furan-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the furan-2-carbonyl group. The benzene ring is then functionalized with dimethyl groups and carboxylate groups. The final step involves the coupling of the piperidine-furan moiety with the benzene ring under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1,4-DIMETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZENE-1,4-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1,4-DIMETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZENE-1,4-DICARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C21H22N2O7

Molecular Weight

414.4 g/mol

IUPAC Name

dimethyl 2-[[1-(furan-2-carbonyl)piperidine-4-carbonyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C21H22N2O7/c1-28-20(26)14-5-6-15(21(27)29-2)16(12-14)22-18(24)13-7-9-23(10-8-13)19(25)17-4-3-11-30-17/h3-6,11-13H,7-10H2,1-2H3,(H,22,24)

InChI Key

KCKRKUMPQYZPKF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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